REACTION_SMILES
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[CH2:1]1[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1.[N+:7](=[O:8])([O-:9])[c:10]1[cH:11][c:12]([C:13](=[O:14])[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:21][cH:22][c:23]1[Cl:24]>>[CH2:1]1[CH2:2][CH2:3][N:4]([c:23]2[c:10]([N+:7](=[O:8])[O-:9])[cH:11][c:12]([C:13](=[O:14])[c:15]3[cH:16][cH:17][cH:18][cH:19][cH:20]3)[cH:21][cH:22]2)[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccccc1)c1ccc(Cl)c([N+](=O)[O-])c1
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Name
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Type
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product
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Smiles
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O=C(c1ccccc1)c1ccc(N2CCCCC2)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |